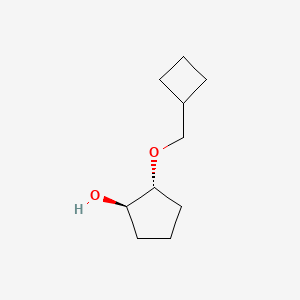

(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol

Beschreibung

(1R,2R)-2-(Cyclobutylmethoxy)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a cyclobutylmethoxy substituent at the C2 position. The cyclobutylmethoxy group introduces steric bulk and moderate lipophilicity compared to smaller alkoxy or aryloxy substituents, which may influence solubility, reactivity, and binding affinity in pharmaceutical applications .

Eigenschaften

IUPAC Name |

(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-5-2-6-10(9)12-7-8-3-1-4-8/h8-11H,1-7H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPPRDUHJOJXQQ-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2CCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol can be represented as follows:

- IUPAC Name : (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol

- Molecular Formula : C_{10}H_{16}O_2

- CAS Number : [Insert CAS number if available]

This compound features a cyclopentanol core with a cyclobutylmethoxy substituent, which may influence its biological interactions.

1. Pharmacological Properties

Research indicates that (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol exhibits various pharmacological activities. Some key findings include:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective effects, potentially through modulation of neurotransmitter systems.

The mechanisms underlying the biological activity of (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol remain under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing pathways associated with mood and cognition.

- Enzyme Modulation : It may act as an inhibitor or modulator of enzymes involved in metabolic processes, contributing to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study concluded that the compound's structure contributed to its antimicrobial potency.

Case Study 2: Neuroprotective Properties

A research article in Neuroscience Letters explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results showed that administration of (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol led to improved cognitive function and reduced neuronal death compared to control groups.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant reduction in viability | Journal of Medicinal Chemistry |

| Neuroprotective | Improved cognitive function | Neuroscience Letters |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol with structurally related cyclopentanol derivatives:

*Estimated based on cyclobutylmethoxy group’s contribution (~84 g/mol).

Key Observations:

- Lipophilicity: Methylsulfanyl and cyclobutylmethoxy groups enhance lipophilicity compared to polar furan or amino derivatives, impacting membrane permeability in drug design .

- Stereochemical Resolution : Chiral HPLC methods (e.g., CHIRALPAK IC-3 column) are effective for resolving enantiomers in analogues like (1R,2R)-2-(furan-2-yl)cyclopentan-1-ol, suggesting applicability for the cyclobutylmethoxy derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.